PEG4-biotin acid

Description

Significance of Biotinylation in Biological and Chemical Sciences

Biotinylation is the process of covalently attaching biotin (B1667282), also known as vitamin B7, to other molecules such as proteins, nucleic acids, or antibodies. amerigoscientific.comlabmanager.com This technique has become a fundamental tool in molecular biology and biotechnology for several key reasons. amerigoscientific.com The primary driver of its utility is the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin, which is one of the strongest known biological interactions. gbiosciences.com This high-affinity binding allows researchers to effectively "tag" molecules of interest for a wide range of applications. creative-proteomics.com

Historically, biotinylation was a key method for protein purification. amerigoscientific.com Its application has since expanded dramatically and is now integral to numerous laboratory techniques. amerigoscientific.com These applications include:

Detection and Quantification: In assays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting, biotinylated antibodies or probes enable sensitive detection of target molecules. amerigoscientific.comgbiosciences.com

Purification and Isolation: Biotinylated molecules can be efficiently captured from complex mixtures using avidin or streptavidin immobilized on a solid support, a technique central to affinity chromatography. creative-proteomics.comchemimpex.com

Cellular Imaging and Labeling: Attaching biotin to molecules allows for the visualization and tracking of their localization and dynamics within cells. amerigoscientific.comgbiosciences.com

Drug Delivery: Biotinylated carriers can be used to target drugs to specific cells or tissues. amerigoscientific.com

The small size of the biotin molecule is another significant advantage, as it generally does not interfere with the biological function of the molecule it is labeling. labmanager.comgbiosciences.com Biotinylation can be achieved through both chemical and enzymatic methods, providing flexibility for researchers to choose the most suitable approach for their specific experimental needs. gbiosciences.com Enzymatic methods, in particular, can offer site-specific labeling, which preserves the native structure and activity of the biomolecule. creative-proteomics.comlabinsights.nl

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation and Molecular Tool Development

Polyethylene Glycol (PEG) linkers, or spacers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com In the context of bioconjugation, they serve as flexible bridges connecting two or more molecular entities, such as a drug and an antibody, or in this case, biotin and a reactive group. chempep.comprecisepeg.com The incorporation of PEG linkers into molecular designs offers several critical advantages that have made them indispensable tools in chemical biology and medicine. chempep.comaxispharm.com

Key benefits imparted by PEG linkers include:

Improved Solubility: PEG is highly hydrophilic, and its inclusion in a conjugate can significantly increase the solubility of hydrophobic molecules in aqueous solutions. precisepeg.comaxispharm.com

Enhanced Stability: The PEG chain can create a hydration shell around a molecule, protecting it from enzymatic degradation and increasing its stability. precisepeg.comaxispharm.combroadpharm.com

Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, can mask the immunogenic sites of a molecule, reducing the likelihood of an immune response. chempep.comprecisepeg.comaxispharm.com

Favorable Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce its clearance by the kidneys, thereby extending its circulation time in the body. chempep.combroadpharm.com

Minimized Steric Hindrance: The flexible and extended nature of the PEG chain acts as a spacer arm, which can reduce steric hindrance between the conjugated molecules. precisepeg.com This is particularly important for biotin conjugates, ensuring that the biotin tag is accessible for binding to avidin or streptavidin. lumiprobe.com

PEG linkers come in various lengths and architectures, including linear and branched forms. axispharm.com Monodisperse PEG linkers, which have a precisely defined number of repeating units, are particularly valuable for creating homogenous conjugates with consistent properties. broadpharm.com

Table 1: Key Properties and Advantages of PEG Linkers in Bioconjugation

| Property | Advantage in Bioconjugation | Scientific Rationale |

|---|---|---|

| Hydrophilicity | Increases solubility of conjugates in aqueous buffers. precisepeg.comaxispharm.com | The ethylene oxide units form hydrogen bonds with water molecules. chempep.com |

| Flexibility | Acts as a spacer to reduce steric hindrance between conjugated molecules. precisepeg.com | Free rotation around the C-O bonds in the PEG backbone provides conformational freedom. chempep.com |

| Biocompatibility | Low toxicity and approved for various biomedical applications. chempep.com | PEG is generally non-toxic and elicits minimal immune responses. chempep.com |

| "Stealth" Properties | Reduces protein adsorption and recognition by the immune system, leading to longer circulation times. chempep.com | The hydration shell created by PEG masks the surface of the conjugated molecule. chempep.com |

| Tunable Length | Allows for precise control over the distance between conjugated moieties. chempep.com | The number of ethylene glycol units can be precisely controlled during synthesis. chempep.com |

Overview of PEG4-Biotin Acid as a Versatile Molecular Construct

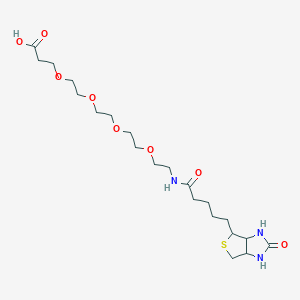

This compound is a bifunctional molecule that perfectly embodies the synergistic advantages of its constituent parts. lumiprobe.com It consists of a biotin moiety connected to a carboxylic acid group via a discrete PEG linker containing four ethylene glycol units. lumiprobe.combroadpharm.com This specific structure makes it a highly versatile and widely used reagent in chemical biology. biochempeg.com

The key features of this compound are:

Biotin Moiety: This serves as the high-affinity tag for binding to streptavidin or avidin. lumiprobe.com

Carboxylic Acid Group: This functional group provides a reactive handle for conjugation. It can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond. lumiprobe.com

PEG4 Linker: The tetraethylene glycol spacer is hydrophilic, which enhances the water solubility of the reagent and the resulting conjugate. lumiprobe.comlumiprobe.com Its defined length provides a significant spacer arm, which is crucial for overcoming steric hindrance and allowing the biotin to efficiently bind to the deep biotin-binding pocket of streptavidin. lumiprobe.combroadpharm.com

This molecular construct allows for the straightforward biotinylation of a wide array of amine-containing molecules. The presence of the PEG linker not only improves solubility but also ensures that the biological activity of the labeled molecule is minimally affected by providing distance from the biotin tag.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C21H37N3O8S | broadpharm.combiochempeg.com |

| Molecular Weight | 491.6 g/mol | broadpharm.combiochempeg.com |

| CAS Number | 721431-18-1 | lumiprobe.combroadpharm.combiochempeg.com |

| Solubility | Water, DMSO, DMF | broadpharm.com |

| Functional Groups | Biotin, Carboxylic Acid, PEG4 Linker | lumiprobe.com |

Research Landscape and Key Areas of Investigation for this compound and Its Derivatives

The versatility of the this compound scaffold has led to the development of a wide range of derivatives, each with a unique reactive group tailored for specific bioconjugation strategies. This has expanded its application into numerous cutting-edge areas of research.

Key derivatives and their applications include:

Biotin-PEG4-amine: This derivative contains a primary amine instead of a carboxylic acid, allowing it to be conjugated to molecules with activated carboxyl groups or NHS esters. lumiprobe.com

Biotin-PEG4-azide: Featuring an azide (B81097) group, this molecule is a key reagent for "click chemistry," specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). chemimpex.comglpbio.com This allows for highly efficient and specific labeling of alkyne-modified biomolecules. chemimpex.com It is also used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins. medchemexpress.com

Biotin-PEG4-DBCO: This derivative contains a dibenzocyclooctyne (DBCO) group, which reacts with azides in a copper-free click chemistry reaction. vectorlabs.com This is particularly advantageous for applications in living cells, where the cytotoxicity of copper is a concern. vectorlabs.com

These reagents are instrumental in advancing various fields of study. In proteomics, they are used to label and identify proteins in complex biological samples. In drug discovery, they are used to construct targeted drug delivery systems and novel therapeutic modalities like PROTACs. chemimpex.commedchemexpress.com Furthermore, in diagnostics, biotin-PEG4 derivatives are employed in the development of highly sensitive assays for disease biomarkers. chemimpex.com The ongoing development of new derivatives continues to broaden the research landscape, enabling more sophisticated and precise investigations in chemical biology.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3O8S/c25-18(4-2-1-3-17-20-16(15-33-17)23-21(28)24-20)22-6-8-30-10-12-32-14-13-31-11-9-29-7-5-19(26)27/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOXFFWLRKVJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Chemical Modifications of Peg4 Biotin Acid Derivatives

Strategies for Carboxylic Acid Functionalization of PEG4-Biotin Acid

The terminal carboxylic acid of this compound is a key functional handle for conjugation. Its reactivity can be enhanced through activation, enabling it to form stable bonds with various functional groups, most notably primary amines found in proteins and other biomolecules.

A prevalent strategy for modifying amine-containing molecules is the conversion of the carboxylic acid of this compound into an N-Hydroxysuccinimide (NHS) ester. lumiprobe.comlumiprobe.com This creates an amine-reactive compound, Biotin-PEG4-NHS ester, that readily couples with primary amines at the N-terminus of proteins or on the side chain of lysine (B10760008) residues. thermofisher.combpsbioscience.com

The reaction proceeds via a nucleophilic attack from a primary amine on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. lumiprobe.comsmolecule.com The activation of the carboxylic acid itself is typically achieved using a carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of the NHS ester intermediate. This method is highly efficient for labeling antibodies and proteins under physiological or slightly alkaline pH conditions (pH 7.2-8.0). lumiprobe.comthermofisher.comthermofisher.com The inclusion of the PEG4 spacer helps to reduce aggregation of labeled antibodies and increases the water solubility of the conjugate. lumiprobe.comlumiprobe.com

Table 1: NHS Ester Activation of this compound

| Parameter | Description |

|---|---|

| Starting Material | This compound |

| Activating Reagents | N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) |

| Product | Biotin-PEG4-NHS ester |

| Reactive Towards | Primary amines (-NH₂) |

| Resulting Bond | Stable amide bond |

| Key Advantage | Efficient and specific labeling of proteins and biomolecules at physiological pH. lumiprobe.com |

Direct coupling of this compound's carboxyl group to primary amines can be accomplished using carbodiimide coupling agents. lumiprobe.combroadpharm.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine. chemistrysteps.comthermofisher.com

The mechanism involves the reaction of EDC with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond, releasing an N-substituted urea (B33335) byproduct. chemistrysteps.com To improve efficiency and reduce side reactions, EDC coupling is often performed with additives. universite-paris-saclay.fr For instance, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a uronium salt-based coupling reagent, to form a more stable active ester, which then reacts cleanly with the amine. wikipedia.orgnih.gov The HATU reagent is particularly effective due to its ability to accelerate the reaction and enhance coupling efficiency. wikipedia.org This method is a cornerstone in peptide synthesis and bioconjugation. broadpharm.comwikipedia.org

Table 2: Carbodiimide-Mediated Coupling of this compound

| Parameter | Description |

|---|---|

| Starting Material | This compound and an amine-containing molecule |

| Coupling Agents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Additives | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| Resulting Bond | Stable amide bond |

| Mechanism | Formation of a reactive O-acylisourea intermediate (with EDC) or an active OAt-ester (with HATU) followed by nucleophilic attack by an amine. chemistrysteps.comwikipedia.org |

| Key Advantage | Enables direct, one-pot conjugation of carboxylic acids to amines. broadpharm.com |

Design Principles for PEG Spacer Length Optimization in Biotinylation Reagents

The polyethylene (B3416737) glycol (PEG) spacer arm is a critical component in the design of biotinylation reagents, influencing their solubility, flexibility, and the efficiency of the biotin-avidin interaction. thermofisher.comthermofisher.com The length of the PEG spacer can be precisely controlled by incorporating a specific number of ethylene (B1197577) glycol units. thermofisher.com

The primary principles for optimizing PEG spacer length in biotinylation reagents are:

Minimizing Steric Hindrance: The ability of avidin (B1170675) or streptavidin to bind to a biotinylated molecule can be impeded by steric hindrance, especially if multiple biotin (B1667282) labels are present on the same molecule. thermofisher.com A longer spacer arm physically separates the biotin moiety from the labeled molecule, reducing this interference and enhancing the accessibility of biotin for binding. thermofisher.comsigmaaldrich.com This can lead to improved detection sensitivity in assays. sigmaaldrich.com

Enhancing Solubility: PEG is inherently hydrophilic, and incorporating a PEG spacer into a biotinylation reagent significantly increases its solubility in aqueous buffers. thermofisher.comthermofisher.com This is particularly advantageous when working with hydrophobic molecules or when the reactive group of the reagent is not water-soluble. thermofisher.com

Optimizing Assay Performance: The optimal spacer length can be application-dependent. While longer spacers generally improve biotin accessibility, excessively long linkers might lead to other issues, such as increased non-specific binding or reduced cellular uptake in certain applications. Therefore, empirical testing with a range of spacer lengths is often necessary to determine the best performance for a specific assay or application. thermofisher.com

The use of discrete-length PEG (dPEG®) reagents provides a homogenous product with a defined molecular weight and spacer length, in contrast to polydisperse PEG mixtures, which can introduce variability. sigmaaldrich.cominterchim.fr This precision is crucial for applications requiring high reproducibility and well-defined conjugate structures.

| Design Principle | Rationale | Impact on Biotinylation | Reference(s) |

| Minimize Steric Hindrance | Prevents the protein or molecule from blocking avidin's access to biotin. | Improves binding efficiency and assay sensitivity. | thermofisher.comsigmaaldrich.com |

| Enhance Solubility | The hydrophilic nature of PEG overcomes the poor solubility of some reagents. | Facilitates bioconjugation in aqueous environments. | thermofisher.comthermofisher.com |

| Application-Specific Optimization | The ideal spacer length can vary depending on the target and assay format. | Maximizes the performance and reliability of the specific application. | thermofisher.com |

Advanced Bioconjugation Methodologies Utilizing Peg4 Biotin Acid and Its Derivatives

Amine-reactive Biotinylation via NHS Esters

Amine-reactive biotinylation is one of the most common methods for labeling proteins and other biomolecules due to the abundance of primary amines (-NH₂) on their surfaces, primarily from lysine (B10760008) residues and the N-terminus. gbiosciences.com This strategy frequently employs N-hydroxysuccinimide (NHS) esters of biotin (B1667282), such as Biotin-PEG4-NHS ester. caymanchem.combertin-bioreagent.com

The NHS ester group is highly reactive towards nucleophilic primary amines at a physiological to slightly alkaline pH (typically 7-9). broadpharm.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct. lumiprobe.com The inclusion of the PEG4 spacer not only improves the aqueous solubility of the reagent but also extends the distance between the biotin and the target molecule, which can help prevent aggregation of the labeled biomolecules in solution. lumiprobe.com

| Parameter | Description |

| Reagent | Biotin-PEG4-NHS ester |

| Target Functional Group | Primary amines (-NH₂) on lysine residues and N-termini |

| Reaction pH | 7.0 - 9.0 |

| Bond Formed | Stable amide bond |

| Key Features | High efficiency, targets abundant functional groups, PEG4 linker enhances solubility and reduces steric hindrance. lumiprobe.com |

Carboxyl-reactive Biotinylation via Carbodiimide (B86325) Chemistry (e.g., EDC/HATU)

When primary amines are not available or need to be preserved, carboxyl groups (-COOH) present on aspartic acid, glutamic acid residues, or the C-terminus of a protein serve as alternative targets for biotinylation. gbiosciences.comalfa-chemistry.com This method requires the activation of the carboxyl group using a coupling agent, most commonly a water-soluble carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). gbiosciences.comthermofisher.com

EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be readily attacked by a primary amine. In this context, a biotin derivative containing a terminal amine or hydrazide group (e.g., Biotin-PEG4-Amine or Biotin Hydrazide) is introduced. thermofisher.combroadpharm.com The amine of the biotin reagent displaces the O-acylisourea group, forming a stable amide bond and labeling the biomolecule. alfa-chemistry.com To improve efficiency and prevent unwanted side reactions, Sulfo-NHS is often added along with EDC to convert the O-acylisourea intermediate into a more stable amine-reactive Sulfo-NHS ester. A potential challenge with this chemistry is the risk of intramolecular or intermolecular crosslinking of the protein itself, which can be minimized by using a sufficient molar excess of the biotin-amine reagent. thermofisher.com

| Parameter | Description |

| Reagents | Biotin-PEG4-Amine/Hydrazide, EDC, (optional: Sulfo-NHS) |

| Target Functional Group | Carboxyl groups (-COOH) on aspartate, glutamate, and C-termini |

| Reaction pH | 4.5 - 7.4 |

| Bond Formed | Stable amide bond |

| Key Features | Targets carboxyl groups, versatile, allows for site-specific modification where amines are absent or blocked. |

Thiol-reactive Biotinylation (e.g., Maleimide-PEG-Biotin Derivatives)

Thiol-reactive biotinylation offers a highly specific method for labeling biomolecules by targeting sulfhydryl groups (-SH). These groups are found in cysteine residues and are significantly less abundant in proteins than primary amines, allowing for more controlled, site-specific labeling. The most common reactive group for this purpose is the maleimide (B117702) moiety, found in reagents like Maleimide-PEG-Biotin. vectorlabs.comthermofisher.com

The maleimide group reacts specifically and efficiently with free sulfhydryls over a pH range of 6.5 to 7.5. thermofisher.com The reaction involves a Michael addition of the thiol to the double bond of the maleimide ring, resulting in the formation of a stable, covalent thioether bond. vectorlabs.com Since many cysteine residues in proteins exist as disulfide bonds (-S-S-), a preliminary reduction step using a reagent like Tris(2-carboxyethyl)phosphine (TCEP) is often necessary to expose the free sulfhydryl groups required for the reaction. thermofisher.com The hydrophilic PEG spacer in Maleimide-PEG-Biotin helps to maintain the solubility of the labeled protein and ensures that the biotin tag is accessible for binding to streptavidin. thermofisher.compolysciences.com

| Parameter | Description |

| Reagent | Maleimide-PEG4-Biotin |

| Target Functional Group | Sulfhydryl/Thiol groups (-SH) on cysteine residues |

| Reaction pH | 6.5 - 7.5 |

| Bond Formed | Stable thioether bond |

| Key Features | High specificity for thiols, enables site-specific labeling, stable bond formation. thermofisher.com |

Bioorthogonal Click Chemistry Applications

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. These reactions provide powerful tools for labeling biomolecules in their natural environment. PEG4-Biotin derivatives have been developed for several key bioorthogonal ligation strategies.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction. bioclone.net It involves the reaction between a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. plos.orgnih.gov The reaction is highly efficient, specific, and bioorthogonal. nih.gov For biotinylation, a biomolecule is first modified to introduce either an azide or an alkyne group. Subsequently, a complementary biotin reagent, such as Biotin-PEG4-Alkyne or Biotin-PEG4-Azide, is added. researchgate.net

The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)). plos.org In practice, a Cu(II) salt like copper(II) sulfate (B86663) is often used along with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ. nih.govresearchgate.net Specialized ligands are also frequently included to stabilize the Cu(I) catalyst and protect the target biomolecule from potential damage by reactive oxygen species. researchgate.net

| Parameter | Description |

| Reagents | Biotin-PEG4-Alkyne (reacts with azide-modified molecule) or Biotin-PEG4-Azide (reacts with alkyne-modified molecule) |

| Catalyst | Copper(I) [Cu(I)], often generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate) |

| Bond Formed | Stable 1,2,3-triazole ring |

| Key Features | High efficiency and specificity, forms a very stable bond, widely used in various biological applications. bioclone.net |

To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC, particularly in live-cell imaging, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. magtech.com.cn SPAAC is a catalyst-free click reaction that relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide. magtech.com.cn

A common strained alkyne used for this purpose is dibenzocyclooctyne (DBCO). rsc.orgresearchgate.net A reagent such as DBCO-PEG4-Biotin will react spontaneously with a biomolecule that has been metabolically, genetically, or chemically engineered to contain an azide group. The driving force for the reaction is the release of ring strain in the DBCO moiety as it forms a stable triazole linkage with the azide. This methodology has proven invaluable for studying dynamic processes in living cells and organisms without the perturbation caused by a metal catalyst. nih.gov

| Parameter | Description |

| Reagent | DBCO-PEG4-Biotin |

| Target Functional Group | Azide (-N₃) |

| Catalyst | None (catalyst-free) |

| Bond Formed | Stable triazole ring |

| Key Features | Bioorthogonal, catalyst-free (avoids copper toxicity), suitable for live-cell and in vivo applications. |

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is another powerful, catalyst-free bioorthogonal reaction known for its exceptionally fast reaction kinetics. nih.govrsc.org The reaction occurs between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene) or alkyne. researchgate.netrsc.org

In this context, a biomolecule is functionalized with a suitable dienophile. A reagent like Tetrazine-PEG4-Biotin is then introduced, which rapidly and specifically reacts with the dienophile. researchgate.net The cycloaddition is followed by an irreversible, retro-Diels-Alder step that releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable covalent bond. nih.gov The remarkable speed of the IEDDA ligation makes it particularly well-suited for applications where labeling must be achieved quickly or with very low concentrations of reagents, including in vivo imaging. rsc.org

| Parameter | Description |

| Reagent | Tetrazine-PEG4-Biotin |

| Target Functional Group | Strained dienophile (e.g., trans-cyclooctene, norbornene) |

| Catalyst | None (catalyst-free) |

| Bond Formed | Stable dihydropyridazine, which can oxidize to a pyridazine |

| Key Features | Extremely fast reaction kinetics, bioorthogonal, catalyst-free, highly efficient even at low concentrations. rsc.orgrsc.org |

Biotinylation of Carbohydrates via Aldehyde Oxidation with Alkoxyamine-PEG-Biotin

The targeted biotinylation of carbohydrates is a pivotal technique in glycobiology, enabling the study of carbohydrate-protein interactions, the tracking of glycoproteins, and the development of targeted drug delivery systems. A highly effective and specific method for achieving this is through the oxidation of carbohydrate moieties to generate aldehyde groups, which are then reacted with an alkoxyamine-functionalized biotin derivative, such as Alkoxyamine-PEG4-Biotin. This process, known as oxime ligation, results in a stable covalent bond.

The initial step in this bioconjugation strategy involves the gentle and selective oxidation of sugar residues on glycoproteins or other carbohydrates. thermofisher.com Sialic acid, a common terminal sugar on many cell surface glycoproteins, is particularly susceptible to oxidation under mild conditions. thermofisher.com Treatment with sodium meta-periodate (NaIO₄) cleaves the vicinal diols within the sialic acid ring, generating a reactive aldehyde group. thermofisher.com Other sugar residues can also be oxidized, often requiring slightly higher concentrations of the periodate. thermofisher.com The generation of aldehydes can also be achieved enzymatically, for instance, by using galactose oxidase to convert primary hydroxyl groups on galactose and N-acetylgalactosamine into their corresponding aldehydes. gbiosciences.com

Once the aldehyde groups are introduced, the Alkoxyamine-PEG4-Biotin is added. The alkoxyamine group (-O-NH₂) of the reagent reacts specifically with the aldehyde (carbonyl) group to form a stable oxime linkage (-O-N=CH-). thermofisher.comnih.gov This reaction is efficient under neutral to slightly acidic pH conditions (pH 6.5-7.5). thermofisher.com The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as the PEG4 unit in Alkoxyamine-PEG4-Biotin, offers several advantages. The hydrophilic nature of the PEG chain enhances the water solubility of the biotinylated molecule, which can reduce aggregation, a common issue with hydrophobic biotinylation reagents. thermofisher.com

Research has demonstrated that the efficiency of oxime ligation can be significantly enhanced by the addition of a catalyst, such as aniline. nih.gov Aniline catalysis accelerates the reaction rate, allowing for the use of lower concentrations of the alkoxyamine-biotin reagent while still achieving high labeling efficiency on living cells with minimal impact on cell viability. nih.gov

Below is a data table summarizing typical reaction conditions for the biotinylation of glycoproteins using this methodology.

| Parameter | Condition | Purpose | Reference |

| Oxidation Step | |||

| Oxidizing Agent | 1-10 mM Sodium meta-periodate (NaIO₄) | Generates aldehyde groups on carbohydrate residues. | thermofisher.com |

| Buffer | Phosphate-buffered saline (PBS) or acetate (B1210297) buffer | Maintains pH for optimal oxidation. | thermofisher.com |

| Temperature | 4°C or on ice | Minimizes non-specific reactions and maintains protein integrity. | nih.gov |

| Duration | 15-30 minutes | Sufficient time for oxidation without excessive damage. | nih.gov |

| Biotinylation Step | |||

| Reagent | Alkoxyamine-PEG4-Biotin | Provides the biotin label with a flexible, hydrophilic spacer. | thermofisher.com |

| Solvent for Reagent | Dimethyl sulfoxide (B87167) (DMSO) | Used to prepare a concentrated stock solution of the reagent. | thermofisher.com |

| Final Reagent Conc. | 100 µM - 5 mM | Effective concentration range for labeling. | thermofisher.comnih.gov |

| Catalyst (optional) | 10 mM Aniline | Accelerates the rate of oxime bond formation. | nih.gov |

| Buffer | Amine-free, neutral pH (6.5-7.5) | Optimal pH for efficient oxime ligation. | thermofisher.com |

| Temperature | Room temperature or 4°C | Reaction proceeds efficiently at these temperatures. | thermofisher.comnih.gov |

| Duration | 1-2 hours | Typical incubation time for the ligation reaction. | thermofisher.com |

Enzymatic Conjugation Strategies Employing Biotin-PEG4 Constructs

Enzymatic methods for biotinylation offer unparalleled specificity, allowing for the site-selective attachment of biotin to proteins and other biomolecules. bpsbioscience.com This precision is a significant advantage over traditional chemical biotinylation methods that randomly target reactive amino acid side chains, which can potentially disrupt the protein's function. bpsbioscience.com Biotin-PEG4 constructs are increasingly being utilized in these enzymatic strategies to confer the benefits of a hydrophilic spacer arm to the site-specifically labeled molecule.

One of the most widely used enzymatic biotinylation systems involves the E. coli biotin ligase, BirA. bpsbioscience.comnih.govnih.gov BirA catalyzes the covalent attachment of biotin to a specific lysine residue within a 15-amino acid recognition sequence known as the AviTag (GLNDIFEAQKIEWHE). nih.govnih.govepfl.ch This tag can be genetically fused to the N-terminus, C-terminus, or within an exposed loop of a target protein. nih.govnih.gov The BirA enzyme utilizes ATP to activate biotin, forming biotinyl-5'-adenylate, which then reacts with the specific lysine of the AviTag. bpsbioscience.com This highly specific reaction ensures that biotinylation occurs only at the intended site, yielding a homogeneously labeled protein population. nih.govnih.gov

Another powerful enzymatic approach that can employ PEGylated biotin reagents is the use of microbial transglutaminase (mTG). acs.org mTG catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine. acs.org This has been effectively used for the site-specific biotinylation of antibodies. For instance, an anti-horseradish peroxidase (anti-HRP) antibody was successfully biotinylated at a specific glutamine residue (Q295) in its Fc region using NH₂-PEG4-Biotin as the amine donor. acs.org This chemoenzymatic strategy resulted in an oriented immobilization of the antibody on a streptavidin-coated surface, leading to a significant improvement in antigen-binding capacity compared to randomly biotinylated antibodies. acs.org

The following table presents a comparison of these two enzymatic biotinylation strategies.

| Feature | BirA-mediated Biotinylation | mTG-mediated Biotinylation |

| Enzyme | E. coli Biotin Ligase (BirA) | Microbial Transglutaminase (mTG) |

| Recognition Site | 15-amino acid AviTag sequence | Specific glutamine residues (e.g., Q295 in IgG) |

| Biotin Substrate | Biotin or biotin analogues | Amine-functionalized biotin (e.g., NH₂-PEG4-Biotin) |

| Cofactors | ATP, Magnesium | None |

| Key Advantage | Extremely high specificity due to genetic tagging. | Can label native proteins without genetic modification. |

| Example Application | Site-specific labeling of AviTag-fused proteins for various molecular biology applications. nih.govnih.gov | Oriented immobilization of antibodies for enhanced immunoassay performance. acs.org |

| Biotin-to-Protein Ratio | Typically 1:1 due to single recognition site. | Can be controlled by reaction conditions; a ratio of 1.9:1 was achieved for an antibody. acs.org |

Chemoenzymatic synthesis, in a broader sense, combines the precision of enzymes with the flexibility of chemical synthesis to create complex glycans and glycoconjugates. nih.govfrontiersin.orgrsc.org Glycosyltransferases, for example, can be used to extend chemically synthesized glycan precursors, with the final product potentially being biotinylated for downstream applications. nih.gov These advanced enzymatic and chemoenzymatic strategies, particularly when coupled with the advantageous properties of Biotin-PEG4 constructs, provide powerful tools for modern bioconjugation.

Applications in Molecular and Cell Biology Research

Surface Immobilization of Biomolecules for Biosensor Development and Assays

PEG4-biotin acid is widely used to functionalize surfaces for biosensor development. By conjugating this compound to a surface (e.g., via amine or carboxyl groups), a platform is created for the subsequent immobilization of streptavidin or avidin (B1170675). This biotin-streptavidin interaction allows for the oriented or random attachment of biotinylated biomolecules, such as antibodies or proteins, to create sensor chips tocris.combiochempeg.comsartorius.combioforcenano.comacs.org. For example, NHS-PEG4-Biotin has been used to immobilize proteins onto streptavidin-coated sensor chips for quantitative and kinetic analyses in biosensor applications sartorius.combioforcenano.com. Site-specific biotinylation strategies using PEGylated linkers have demonstrated a significant improvement in antigen binding capacity and sensitivity compared to random biotinylation acs.orgnih.gov.

Investigation of Protein-Protein and Protein-Ligand Interactions

The ability to label proteins with this compound allows researchers to study their interactions. A protein of interest can be biotinylated, and then its binding to a second protein or ligand can be assessed. This can be achieved by immobilizing the biotinylated protein onto a streptavidin-coated surface and then introducing the potential binding partner, or vice versa. The PEG spacer can help maintain the functional integrity of the labeled protein, allowing for more accurate interaction studies maynoothuniversity.ie.

Metabolic Labeling Studies with PEG4-Biotin Conjugates

PEG4-biotin conjugates can be employed in metabolic labeling studies. This involves incorporating molecules tagged with PEG4-biotin into cellular processes to track newly synthesized biomolecules or to label specific cellular components. For example, azide-modified sugars or lipids can be clicked with Biotin-PEG4-azide to label cellular structures for subsequent detection or isolation chempep.com. Furthermore, bio-orthogonal metabolic labeling techniques, which use non-canonical amino acids, can be combined with biotin-containing tags like PEG4-biotin alkyne for enrichment and mass spectrometry analysis of newly synthesized proteins nih.gov.

Development of Biotin-Tagged Reagents for Functional Proteomics

This compound serves as a building block for creating a variety of biotin-tagged reagents used in functional proteomics. This includes the synthesis of biotinylated antibodies, enzymes, or other affinity probes. These reagents are valuable for various proteomic workflows, such as affinity purification of target proteins, identification of protein complexes, or as detection agents in assays like Western blotting and ELISA. For example, PEGylated biotin (B1667282) linkers are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the biotin serves as a purification tag or for functional studies biochempeg.comchempep.com.

Compound Table

Role in Advanced Molecular Probes and Imaging Techniques

Design and Synthesis of Dual-Modality Imaging Probes (e.g., Radiolabel/Fluorophore-PEG4-Biotin)

PEG4-biotin acid serves as a key linker in the construction of dual-modality imaging probes, which combine different imaging techniques to provide complementary information and improve diagnostic accuracy. The carboxylic acid group allows for facile conjugation to targeting vectors, while the biotin (B1667282) moiety can be used for pretargeting strategies or as an anchor for detection.

In SPECT and CT imaging, this compound-containing probes are designed to carry radionuclides or contrast agents. A notable example is the development of probes for pretargeting strategies, where avidin (B1170675) is first administered to the target site, followed by the injection of a radiolabeled PEG4-biotin probe. This approach enhances tumor specificity and signal-to-background ratios nih.govarchive.orgresearchgate.netnih.gov. For instance, a dual-modality probe, 99mTc-HYNIC-lys(Cy5.5)-PEG4-biotin, has been synthesized and characterized for the imaging of colon tumors. This probe demonstrated successful detection of tumors using both SPECT/CT and near-infrared fluorescence (NIRF) imaging, with high tumor uptake and rapid clearance from normal tissues nih.govarchive.orgresearchgate.net. The PEG4 linker in such probes contributes to improved solubility and pharmacokinetic properties, crucial for effective SPECT/CT imaging nih.govresearchgate.netfrontiersin.org.

This compound is also integral to the development of NIRF imaging probes. By conjugating NIR fluorophores to PEG4-biotin, researchers create probes that can visualize biological processes with high sensitivity and spatial resolution. These probes can be designed for targeted imaging, where the biotin moiety facilitates specific binding to avidin or streptavidin-conjugated targeting agents, or directly to biotin receptors overexpressed on tumor cells researchgate.netacs.org. For example, NIR probes incorporating Biotin-PEG5-Azide have been developed to target biotin receptors, showing reduced aggregation and specific tumor targeting with high tumor-to-muscle ratios researchgate.net. The PEG4 linker enhances the water solubility of these probes, preventing aggregation of hydrophobic fluorophores and improving their performance in biological environments yh-bio.infoontosight.aicarlroth.com.

Fluorescent Microscopy Detection Strategies Employing Biotin-PEG4 Constructs

In fluorescent microscopy, biotin-PEG4 constructs are widely employed for signal amplification and detection. After a target molecule or cellular structure is labeled with a biotin-PEG4 conjugate, fluorescently labeled avidin or streptavidin can be used for visualization. This avidin-biotin interaction, known for its exceptional affinity, allows for sensitive detection and imaging of even low-abundance targets lumiprobe.comyh-bio.infofishersci.atcarlroth.combaseclick.eucarlroth.combaseclick.euaatbio.com. For instance, DBCO-PEG4-Biotin can be used in copper-free click chemistry for labeling, followed by detection with fluorescent streptavidin, enabling enhanced signal-to-noise ratios in microscopy carlroth.combaseclick.eu. Similarly, Biotin-PEG4-tyramide is used in catalyzed reporter deposition (CARD) techniques to amplify fluorescent signals in applications like immunohistochemistry and ELISA aatbio.com.

Application in Radiochemistry and Radionuclide Therapy

This compound plays a role in radiochemistry and targeted radionuclide therapy (TRT) through pretargeting strategies. In TRT, radionuclides are delivered to tumor sites using targeting molecules. Pretargeting approaches involve administering a non-radioactive targeting molecule (e.g., an antibody conjugated to avidin) first, allowing it to accumulate at the tumor. Subsequently, a radiolabeled biotin molecule, often linked via PEG, is administered. The high affinity between avidin and biotin facilitates the accumulation of the radionuclide at the target site, minimizing off-target radiation exposure mdpi.comresearchgate.nete-proteins.com. For instance, studies have explored using radiolabeled DOTA-biotin with avidin-conjugated antibodies for both imaging and therapeutic applications, leveraging the strong avidin-biotin interaction to amplify the delivered radiation dose to the tumor mdpi.come-proteins.com. Furthermore, PEGylated biotin linkers are employed in radiochemistry to improve the solubility and delivery of radiolabeled molecules for both diagnostic imaging and therapeutic interventions mdpi.comresearchgate.netconju-probe.com.

Contributions to Targeted Delivery Systems and Therapeutic Development

Development of Proteolysis Targeting Chimeras (PROTACs) Utilizing PEG4-Biotin Linkers

Proteolysis Targeting Chimeras (PROTACs) represent an innovative therapeutic modality designed to eliminate specific unwanted proteins from cells. nih.govnih.gov These bifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. targetmol.comtcichemicals.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. targetmol.cominvivochem.com

The linker component is crucial for the efficacy of a PROTAC, as its length and composition determine the spatial orientation of the target protein and the E3 ligase, which is critical for successful ubiquitination. tcichemicals.com PEG-based linkers, including those derived from PEG4-biotin acid, are frequently employed in the synthesis of PROTACs. targetmol.commedchemexpress.commedchemexpress.comglpbio.com Derivatives such as N-(Amino-PEG4)-N-Biotin-PEG4-acid and N-Biotin-N-bis(PEG4-acid) serve as versatile, PEG-based PROTAC linkers that can be used in the synthesis of these complex molecules. medchemexpress.commedchemexpress.com The PEG4 moiety provides a flexible and hydrophilic spacer, while the biotin (B1667282) can be utilized for labeling, purification, or as an integral part of the linker structure. medchemexpress.com

| Linker Type | Application in PROTACs | Reference |

| PEG-Based Linkers | Commonly used to connect the two ligands in a PROTAC molecule. The length of the linker is a critical factor for degradation activity. | tcichemicals.comtcichemicals.com |

| Biotin-PEG4-acid | A PEG-based linker that can be utilized in the synthesis of PROTACs for selective protein degradation. | targetmol.comglpbio.com |

| N-(Amino-PEG4)-N-Biotin-PEG4-acid | A biotin-labeled, PEG-based linker specifically designed for use in PROTAC synthesis. | medchemexpress.com |

| N-Biotin-N-bis(PEG4-acid) | A PEG-based PROTAC linker used for creating bifunctional molecules that induce protein degradation. | medchemexpress.com |

Conjugation to Nanoparticles for Targeted Delivery

This compound and its derivatives are instrumental in functionalizing the surface of nanoparticles (NPs) for targeted drug delivery. The biotin moiety acts as a high-affinity targeting ligand for cells that overexpress biotin receptors or can be used in conjunction with avidin (B1170675) or streptavidin as a highly specific conjugation bridge. nih.govdovepress.com This strategy enhances the delivery of therapeutic payloads to specific sites, thereby increasing efficacy and potentially reducing off-target effects. dovepress.com

Targeted drug delivery to neurons is a significant challenge in treating neurodegenerative diseases. ub.edu Nanoparticles functionalized with specific ligands offer a promising approach to overcome this barrier. In one key study, biodegradable nanoparticles made from poly(lactic-co-glycolic acid) (PLGA)–polyethylene (B3416737) glycol (PEG)-biotin polymers were developed for neuronal targeting. nih.govevronylab.org

To achieve neuronal specificity, the Tetanus toxin C fragment (TTC), which binds with high affinity to neurons, was conjugated to the surface of these nanoparticles. nih.govevronylab.org The conjugation process involved first biotinylating the TTC protein using an N-hydroxysuccinimide ester of PEG4-biotin (NHS-PEG4-biotin). evronylab.org This biotinylated TTC was then attached to the PLGA-PEG-biotin nanoparticles using a biotin-binding protein like neutravidin as a crosslinker. nih.govevronylab.org The resulting TTC-conjugated nanoparticles demonstrated the ability to selectively target neuroblastoma cells in vitro, showcasing a viable strategy for delivering therapeutics to the central nervous system. nih.govevronylab.org

| Nanoparticle System Component | Function | Research Finding | Reference |

| PLGA-PEG-biotin | Forms the core biodegradable nanoparticle. | Provides a surface for ligand attachment. | nih.govevronylab.org |

| NHS-PEG4-biotin | Reagent used to attach biotin to the targeting protein (TTC). | Successfully biotinylated TTC for subsequent conjugation. | evronylab.org |

| Tetanus Toxin C fragment (TTC) | Neuronal-specific targeting ligand. | Retained its ability to bind to neuroblastoma cells after biotinylation. | nih.govevronylab.org |

| Neutravidin | Biotin-binding protein used as a crosslinker. | Minimized non-specific binding while effectively conjugating biotinylated TTC to the nanoparticle surface. | nih.govevronylab.org |

| TTC-conjugated Nanoparticles | Final targeted drug delivery vehicle. | Selectively targeted neuroblastoma cells in vitro, indicating potential for targeted CNS drug delivery. | nih.govevronylab.org |

A widely explored strategy in cancer therapy is to exploit the unique physiology of tumor cells. Many types of cancer cells overexpress biotin receptors, also known as sodium-dependent multivitamin transporters (SMVT), to meet their high demand for vitamins during rapid proliferation. nih.govmdpi.com This overexpression provides a target for biotin-conjugated therapeutics. hilarispublisher.comnih.gov

This compound is used to link antitumor agents to targeting moieties, creating conjugates that are preferentially taken up by cancer cells. nih.gov

Novel Antitumor Agents: In one study, a set of biotin-PEG-piperazine-1,8-naphthalimide derivatives were designed as potential antitumor agents. The inclusion of the biotin-PEG4 group was intended to improve the toxicity profile and antitumor efficacy of the parent compound. nih.gov

Chemo-Photodynamic Therapy: Researchers have developed self-assembled nanoparticles from a biotin-conjugated PEGylated photosensitizer (TPP–PEG–biotin) for combination therapy. rsc.org These nanoparticles, which can encapsulate chemotherapy drugs like doxorubicin (B1662922), showed rapid uptake by MCF-7 breast cancer cells that overexpress the biotin receptor. rsc.orgmdpi.com This co-targeting strategy enhances the synergistic effects of chemotherapy and photodynamic therapy. rsc.org

Paclitaxel Delivery: Biotin-conjugated PEG/PCL block copolymer nanoparticles have been used to deliver the anticancer drug paclitaxel. These nanoparticles demonstrated higher cytotoxicity for cancer cells compared to non-biotinylated nanoparticles, indicating improved selective delivery via biotin receptor interactions. researchgate.net

| Therapeutic Strategy | Role of PEG4-Biotin | Target Cancer Cells | Key Finding | Reference |

| Biotin-PEG4-piperazine-1,8-naphthalimide | Forms a conjugate designed as a novel antitumor agent. | Various cancer cell lines | The introduction of the biotin-PEG group aimed to improve the safety and efficacy of the naphthalimide core. | nih.gov |

| DOX@TPP–PEG–biotin SANs | Forms a self-assembling nanocarrier for doxorubicin (DOX) and acts as a photosensitizer. | MCF-7 (breast cancer) | Biotin conjugation led to rapid cellular uptake and localization in mitochondria and lysosomes, enhancing chemo-photodynamic therapy. | rsc.org |

| Paclitaxel-loaded PEG/PCL NPs | Biotin is conjugated to the nanoparticle surface as a targeting ligand. | HeLa cells | Biotin-conjugated nanoparticles showed higher cytotoxicity to cancer cells than non-targeted nanoparticles. | researchgate.net |

| Platinum(IV) Prodrugs | A biotin moiety is incorporated into the prodrug structure to act as a targeting vector. | Du145 (prostate), HT29 (colon) | Biotin-containing complexes showed exceptional cytotoxicity, with one being 1000-fold more active than cisplatin (B142131) in HT29 cells. | mdpi.com |

Strategies for Enhancing Solubility and Reducing Aggregation in Conjugates

A significant advantage of incorporating a PEG4 linker into biotinylation reagents is the enhancement of hydrophilicity. broadpharm.combroadpharm.com The polyethylene glycol (PEG) spacer arm is inherently water-soluble, and this property is conferred upon the molecules to which it is conjugated. lumiprobe.comvectorlabs.comthermofisher.com This is particularly beneficial when labeling proteins and antibodies, which can be prone to aggregation when modified with purely hydrocarbon spacers. thermofisher.comthermofisher.com

The hydrophilic PEG4 spacer helps to prevent the aggregation of biotinylated proteins stored in solution, thereby preserving their biological activity and improving their handling characteristics. vectorlabs.comaatbio.combroadpharm.com This increased aqueous solubility also facilitates the conjugation process itself. lumiprobe.comlumiprobe.com The extended, flexible spacer arm (approximately 29 Å for an NHS-PEG4-Biotin reagent) also serves to minimize steric hindrance, allowing the attached biotin to more effectively bind to avidin or streptavidin molecules. broadpharm.comvectorlabs.comaatbio.com

Applications in Materials Science and Bioengineering

Functionalization of Surfaces and Polymeric Materials with PEG4-Biotin

PEG4-biotin acid is widely employed to modify the surfaces of various materials, including nanoparticles, sensors, and implantable devices, to impart specific biological functionalities. The carboxylic acid group can be activated for conjugation to amine-containing surfaces or molecules, or it can be further modified to create other reactive functionalities. This process allows for the creation of surfaces that can selectively capture or bind target biomolecules via the streptavidin-biotin interaction.

Research has demonstrated the effectiveness of PEG-biotinylation in creating protein-resistant surfaces that still allow for specific biomolecule immobilization. For instance, self-assembled monolayers (SAMs) of thiolated PEG derivatives, including those with terminal biotin (B1667282) groups, have been used to create surfaces that minimize non-specific protein adsorption while efficiently immobilizing streptavidin diva-portal.orgd-nb.info. The density of biotin on these surfaces can be tailored to optimize the immobilization of linking proteins like streptavidin or neutravidin, which then serve as a platform for capturing further biotinylated molecules acs.orgnih.gov. Studies have shown that PEGylated surfaces modified with biotin can achieve high surface concentrations of biotinylated molecules, leading to enhanced capture efficiency for target analytes in biosensing applications acs.org. For example, PEG-biotin modification on endothelial cells (ECs) has shown that the number of PEG-biotin molecules per cell can be controlled by solution concentration and incubation time, with up to 110 million PEG-biotin molecules per cell observed under optimal conditions nih.gov. This controlled surface functionalization is critical for applications requiring precise control over ligand binding and cell modulation ucsf.edu.

Integration into Hydrogels and 3D Bioprinting Scaffolds

The incorporation of this compound into hydrogel formulations and 3D bioprinting scaffolds offers a means to create bioactive matrices with tunable properties and specific binding sites. Hydrogels are extensively used in tissue engineering and regenerative medicine due to their water-retention capacity, biocompatibility, and ability to mimic the extracellular matrix (ECM) nih.govnih.gov.

PEG-based hydrogels, often cross-linked via various methods, can be functionalized with biotin to create scaffolds capable of capturing avidin (B1170675) or streptavidin-conjugated biomolecules. For instance, photodegradable hydrogels have been developed by cross-linking avidin with four-branched PEG functionalized with photocleavable biotinylated groups. These hydrogels can be decorated with biotinylated cell-adhesive peptides, enhancing fibroblast adhesion and survival rsc.orgrsc.org. Such hydrogels provide an internal structure suitable for cell culture and allow for light-guided cell manipulation, making them useful in cell fabrication processes rsc.orgrsc.org.

In 3D bioprinting, PEG-based hydrogels are favored for their printability and biocompatibility nih.govmdpi.comresearchgate.net. While PEG itself is often used, the integration of PEG-biotin derivatives allows for the creation of scaffolds with specific bio-recognition elements. For example, research into biotin-doped PLGA/β-TCP scaffolds for bone repair has utilized 3D printing technology to create structures that promote osteogenic differentiation, with higher biotin content showing superior effects on bone repair in animal models accscience.com. Although this specific study uses biotin-doped PLGA, the principle of incorporating biotin for enhanced bioactivity is directly applicable to PEG-biotin functionalized hydrogels in bioprinting. The PEG linker's ability to reduce steric hindrance and enhance solubility is also beneficial when conjugating biotin to larger molecules or incorporating them into complex hydrogel networks for bioprinting applications baseclick.eu.

Development of PEGylated Functional Coatings

This compound is instrumental in developing functional coatings for a variety of biomedical devices and surfaces, aiming to improve biocompatibility and introduce specific bioactivity. PEGylated coatings are known for their non-fouling properties, reducing non-specific protein adsorption and cell adhesion, which is crucial for medical implants and biosensors mdpi.com.

By incorporating this compound into coatings, researchers can create surfaces that are both protein-repellent and capable of specific biomolecular interactions. For example, in biosensor development, PEG-biotin coatings on gold electrodes or cantilever surfaces have been used to immobilize streptavidin or neutravidin, which then serve as a platform for detecting specific analytes, such as antibodies nih.govsensus.org. The biotin-streptavidin interaction provides a strong, specific linkage for capturing target molecules, while the PEG component ensures a low-fouling interface d-nb.info.

Studies have shown that the surface chemistry can be tailored by controlling the density of PEG-biotin on the surface. For instance, mixed self-assembled monolayers of thiolated PEG derivatives with and without terminal biotin groups can be used to optimize streptavidin immobilization and subsequent binding of biotinylated biomolecules diva-portal.org. The use of PEG4-biotin derivatives in "electroclick" chemistry has also been demonstrated, allowing for the spatially selective functionalization of conducting polymers for organic transistor-based biosensors. The alkyne-modified PEG4-biotin can be clicked onto azide-modified surfaces, enabling the efficient generation of bioconstructs with proteins and enzymes via avidin-biotin interactions researchgate.net.

Challenges and Future Perspectives in Peg4 Biotin Acid Research

Optimizing Linker Design for Specific Biological Applications

Future research is focused on tailoring the linker design for more specific biological applications. This includes:

Varying Linker Length: While the PEG4 linker is common, researchers are exploring PEG linkers of different lengths to optimize the distance between the biotin (B1667282) tag and the biomolecule. thermofisher.comnih.gov Longer spacer arms can reduce steric hindrance, enhancing the binding of biotin to avidin (B1170675) or streptavidin, which can improve the sensitivity of detection assays. thermofisher.comthermofisher.com Conversely, shorter linkers may be preferable in applications where a more compact conjugate is desired.

Incorporating Cleavable Moieties: The development of linkers containing cleavable bonds, such as disulfide bonds or acid-labile groups, allows for the controlled release of the biotinylated molecule from its streptavidin-bound state. conju-probe.comnih.gov This is particularly advantageous in protein purification and mass spectrometry-based proteomics, where the ability to elute the target molecule is essential. nih.gov

Multi-Anchor Linkers: To enhance the stability of conjugates, particularly on surfaces like gold nanoparticles, linkers with multiple anchoring points (e.g., monothiol, cyclic disulfide, and trithiol) are being investigated. nih.gov These multi-anchor linkers have demonstrated increased resistance to displacement by free thiols in biological environments. nih.gov

A study on biotin-PEG-piperazine-1,8-naphthalimides demonstrated that a PEG linker with four units was optimal for DNA intercalation, highlighting the importance of linker length optimization for specific targets. nih.gov

Advancements in Site-Specific Bioconjugation Techniques

Achieving precise control over the location of PEG4-biotin acid attachment on a biomolecule is a significant challenge. Non-specific labeling can lead to heterogeneous products with reduced biological activity. mdpi.comthermofisher.com Current research is focused on developing more efficient and specific bioconjugation methods.

Key advancements in this area include:

Targeting Specific Amino Acids: While primary amines (like the side chain of lysine) are common targets for biotinylation, this can lead to random labeling. thermofisher.comthermofisher.com Methods are being developed to target less abundant amino acids, such as cysteine, or to modify the N-terminus of proteins. mdpi.comnih.gov Genetically encoding a single cysteine residue allows for site-specific modification using thiol-reactive reagents. nih.gov

Enzymatic Labeling: Enzymes offer high selectivity for modifying proteins at specific sites under mild conditions. mdpi.com Transferases, for example, can be used to append a modified peptide containing biotin to the N-terminus of a target protein. mdpi.com

"Click Chemistry": Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) are powerful "click chemistry" reactions that offer high specificity and efficiency for bioconjugation. chempep.combiochempeg.combeilstein-journals.orgrndsystems.com Reagents like DBCO-PEG4-Biotin, which contains a dibenzocyclooctyne (DBCO) group, can react with azide-modified biomolecules without the need for a copper catalyst, making it suitable for use in living systems. rndsystems.comresearchgate.nettocris.com

One study successfully used a two-step process involving the introduction of an azide (B81097) group onto a protein followed by reaction with DBCO-PEG4-biotin to achieve site-specific biotinylation. researchgate.net

Expanding the Scope of Bioorthogonal Reactions for Complex Biological Systems

Bioorthogonal reactions, which occur in biological systems without interfering with native biochemical processes, are essential for studying biomolecules in their natural context. beilstein-journals.org The development of new bioorthogonal chemistries compatible with this compound is an active area of research.

Future directions in this field include:

Faster and More Efficient Reactions: The inverse-electron demand Diels-Alder reaction between tetrazines and strained alkenes (like trans-cyclooctene) is one of the fastest bioorthogonal reactions currently available. conju-probe.combroadpharm.com Reagents like Biotin-PEG4-tetrazine enable rapid and selective labeling in complex biological environments. conju-probe.comlumiprobe.com

Cleavable Bioorthogonal Linkers: Combining bioorthogonal chemistry with cleavable linkers offers even greater control. For instance, Tetrazine-diazo-PEG4-biotin contains a cleavable diazo bond that can be broken under mild conditions, allowing for the release of the labeled molecule after detection or capture. conju-probe.com

Multi-Functional Probes: The design of probes with multiple bioorthogonal handles allows for sequential or simultaneous labeling with different molecules, enabling more complex experimental designs.

The use of bioorthogonal linkers like Biotin-PEG4-azide has been instrumental in applications such as protein labeling and the synthesis of PROTACs (Proteolysis Targeting Chimeras). chempep.com

Emerging Applications in Synthetic Biology and Advanced Diagnostics

The versatility of this compound is driving its application in new and innovative areas of synthetic biology and diagnostics.

Synthetic Biology: In synthetic biology, this compound can be used to assemble and functionalize synthetic biological components. For example, biotinylated DNA can be used to construct DNA nanostructures or to attach functional proteins to specific locations on a synthetic scaffold. nih.gov The ability to site-specifically incorporate unnatural amino acids containing bioorthogonal handles allows for the precise placement of biotin tags within engineered proteins. nih.gov

Advanced Diagnostics: The high sensitivity of the biotin-streptavidin interaction is being leveraged to develop novel diagnostic assays. nih.gov Biotin-PEG-functionalized gold nanoparticles have been used as universal probes for the simultaneous detection of nucleic acids and proteins, offering a single platform for identifying multiple classes of biomarkers. nih.gov This has significant potential for the early diagnosis and management of diseases. nih.gov Furthermore, new assay formats, such as those using Ni2+ chelation for capture and biotin-streptavidin for detection, are being developed to quantify low amounts of PEGylated proteins, overcoming the limitations of traditional immunoassays where PEGylation can mask antibody epitopes. researchgate.net

A recent study highlighted the use of biotin-PEG conjugated nanogels for the targeted delivery of methotrexate (B535133) in triple-negative breast cancer, demonstrating the potential of these conjugates in targeted therapy. researchgate.net

Q & A

Basic: How can PEG4-biotin acid be conjugated to proteins or antibodies for biotinylation?

Answer: Conjugation typically employs carbodiimide crosslinkers (e.g., EDC/NHS) to activate the carboxylic acid group of PEG4-biotin, enabling covalent attachment to primary amines (e.g., lysine residues) on target proteins. For example, Fmoc-lys(Dde)-PEG4-biotin synthesis involves EDC-mediated coupling of PEG4-biotin to lysine derivatives, followed by HPLC purification . Alternative methods include click chemistry (e.g., azide-alkyne cycloaddition) for site-specific labeling of azide-modified biomolecules .

Advanced: How can conjugation efficiency be optimized while minimizing aggregation?

Answer: Key parameters include:

- Molar ratio : A 3:1 (biotin:protein) ratio often balances labeling efficiency and aggregation risks.

- Reaction time : Shorter incubation (1–2 hours) reduces nonspecific crosslinking.

- Purification : Size-exclusion chromatography or dialysis removes unreacted biotin and stabilizes conjugates.

Evidence from PEG4-biotin-HGD protein studies shows that higher modification degrees (xₘ = 0.86) correlate with reduced solubility, necessitating rigorous post-conjugation cleanup .

Basic: What analytical techniques confirm successful PEG4-biotin conjugation?

Answer:

- Mass spectrometry (MALDI-TOF) : Detects mass shifts (e.g., +932.47 Da for Fmoc-lys(Dde)-PEG4-biotin) .

- HPLC : Monitors retention time changes post-conjugation (e.g., 28-minute elution for Fmoc-lys(Dde)-PEG4-biotin vs. 17-minute for deprotected derivatives) .

- Streptavidin binding assays : Confirms functional biotin availability via fluorescence or ELISA.

Advanced: How does PEG4 linker length affect streptavidin binding and steric hindrance?

Answer: The PEG4 spacer enhances solubility and reduces steric interference by distancing biotin from the conjugated molecule. Studies show that PEG4-modified HGD proteins (xₘ = 0.62) retain higher solubility (ΔT_c = 0.9 K) compared to shorter PEG2 variants (ΔT_c = 1.3 K) . This spacer also improves accessibility for streptavidin binding in imaging probes like HYNIC-lys(Cy5.5)-PEG4-biotin .

Basic: What experimental controls are essential when using PEG4-biotin in protein interaction studies?

Answer:

- Negative controls : Unmodified proteins to assess nonspecific streptavidin binding.

- Competition assays : Excess free biotin to verify specificity.

- Replicate experiments : At least three independent trials to account for batch-to-batch variability in conjugation efficiency .

Advanced: How to resolve contradictions in solubility data for PEG4-biotin-modified proteins?

Answer: Contradictions often arise from differences in modification sites or degrees. Use thermal shift assays (measuring ΔT_c) to quantify stability changes . Compare datasets using standardized metrics (e.g., xₘ values) and validate with orthogonal techniques like dynamic light scattering (DLS) for aggregation analysis.

Basic: How to mitigate solubility challenges with PEG4-biotin conjugates?

Answer:

- Buffer optimization : Use phosphate-buffered saline (PBS) with 0.01% Tween-20 to enhance solubility.

- Linker modification : Replace PEG4 with hydrophilic spacers (e.g., PEG8) if aggregation persists .

Advanced: How to design PEG4-biotin probes for dual-modality imaging (e.g., SPECT/NIRF)?

Answer: Incorporate dual-functional groups, such as HYNIC (for ⁹⁹ᵐTc labeling) and Cy5.5 (NIRF dye), onto the PEG4-biotin scaffold. For example, HYNIC-lys(Cy5.5)-PEG4-biotin synthesis involves sequential NHS ester reactions and HPLC purification, achieving >95% purity for in vivo imaging .

Basic: What are the recommended storage conditions for PEG4-biotin reagents?

Answer: Store lyophilized PEG4-biotin at –20°C in anhydrous DMSO or DMF aliquots to prevent hydrolysis. Avoid freeze-thaw cycles, as repeated exposure to moisture degrades PEG spacers .

Advanced: How to troubleshoot nonspecific binding in avidin-biotin pretargeting systems?

Answer:

- Blocking agents : Pre-treat samples with bovine serum albumin (BSA) or casein to occupy nonspecific binding sites.

- Wash optimization : Increase stringency with high-salt buffers (e.g., 0.5 M NaCl in PBS) .

- Alternative linkers : Use cleavable disulfide-PEG4-biotin to reduce background in intracellular applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.